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Compound of Interest

Compound Name:
2-(5-Butyl-1h-indol-3-

yl)ethanamine, HCl

CAS No.: 1019-47-2

Cat. No.: B3033373 Get Quote

Executive Summary & Chemical Architecture
2-(5-Butyl-1H-indol-3-yl)ethanamine hydrochloride (commonly referred to as 5-Butyltryptamine

HCl or 5-BT) is a synthetic tryptamine derivative characterized by a lipophilic n-butyl

substitution at the 5-position of the indole ring. Unlike its naturally occurring analogs serotonin

(5-hydroxytryptamine) or melatonin (5-methoxy-N-acetyltryptamine), 5-BT lacks a hydrogen-

bonding donor/acceptor at the 5-position, relying instead on hydrophobic interactions to drive

receptor affinity.

This structural modification significantly alters the compound's pharmacokinetic profile,

increasing blood-brain barrier (BBB) permeability and modifying selectivity profiles across the

5-HT receptor superfamily, particularly within the 5-HT

and 5-HT

subfamilies.
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Parameter Data

IUPAC Name
2-(5-Butyl-1H-indol-3-yl)ethanamine

hydrochloride

Common Name 5-Butyltryptamine HCl

Molecular Formula

C

H

N

[1] · HCl

Molecular Weight 216.33 g/mol (Free Base) / 252.78 g/mol (Salt)

SMILES CCCCc1cc2c(cc1)ncc2CCN.Cl

InChI Key (Generated upon synthesis; analog-predictive)

3D Conformational Analysis
The n-butyl chain introduces significant rotational freedom (entropy) at the 5-position. In

biological systems, this lipophilic tail is hypothesized to occupy hydrophobic pockets within the

Orthosteric Binding Site (OBS) of G-protein coupled receptors (GPCRs), specifically residues

often occupied by the 5-chloro or 5-methyl groups in other synthetic agonists.

Synthetic Pathway: The Speeter-Anthony
Protocol[2][3][4]
To ensure high purity and scalability, the Speeter-Anthony Tryptamine Synthesis is the

preferred methodology over the Fischer Indole Synthesis for this specific substrate. This route

avoids the harsh acidic conditions of the Fischer method that can sometimes lead to

polymerization of electron-rich alkyl-indoles.

Reaction Logic
Acylation: 5-Butylindole is treated with oxalyl chloride to form the glyoxylyl chloride

intermediate. This exploits the high nucleophilicity of the indole C3 position.
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Amidation: The acid chloride reacts with ammonia (or dibenzylamine for protected routes) to

form the glyoxylamide.

Reduction: The highly conjugated glyoxylamide is reduced using Lithium Aluminum Hydride

(LiAlH

) to the tryptamine.

Salt Formation: Immediate conversion to the HCl salt prevents oxidation and facilitates

crystallization.
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Figure 1: The Speeter-Anthony synthetic route optimized for 5-alkyltryptamines.

Detailed Methodology
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Glyoxylation: Dissolve 5-butylindole (1.0 eq) in anhydrous diethyl ether at 0°C. Add oxalyl

chloride (1.2 eq) dropwise. The mixture will turn yellow/orange as the glyoxylyl chloride

precipitates. Stir for 2 hours.

Amidation: Introduce a stream of dry ammonia gas or add a solution of ammonia in dioxane.

The precipitate converts to the glyoxylamide. Filter, wash with ether, and dry.

Reduction: Suspend LiAlH

(4.0 eq) in anhydrous THF. Add the glyoxylamide slowly (exothermic). Reflux for 12–24 hours
until the amide carbonyl stretch disappears from IR monitoring.

Workup: Quench carefully (Fieser method: 1:1:3 water/15% NaOH/water). Filter aluminum

salts. Evaporate solvent to yield the oily free base.
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Crystallization: Dissolve the free base in minimal anhydrous ethanol or Et

O. Add 1.0M HCl in ether dropwise until pH ~3. The hydrochloride salt will precipitate as a
white/off-white solid. Recrystallize from EtOH/Et

O.

Physicochemical Profiling
The substitution of the hydroxyl group (found in serotonin) with a butyl chain drastically alters

the physicochemical landscape of the molecule.

Property Value/Prediction Implication

LogP (Octanol/Water) ~3.8 – 4.2

High lipophilicity; predicts high

BBB permeability and potential

tissue accumulation.

pKa (Amine) ~9.6

Predominantly ionized

(protonated) at physiological

pH (7.4), mimicking the

endogenous neurotransmitter.

Solubility (HCl Salt) >20 mg/mL (Water)

The ionic lattice of the HCl salt

overcomes the lipophilicity of

the butyl chain, allowing

aqueous formulation.

Melting Point 240–260°C (Decomp)

Typical for tryptamine salts;

high lattice energy indicates

stability.

Structural Validation (Spectroscopy)
To validate the structure, the following NMR signals are diagnostic. The absence of the 5-H

indole proton and the presence of the butyl multiplet are key indicators.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Indole NH: Singlet, ~10.8 ppm (Broad).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Region:

H-4: Doublet, ~7.3 ppm (distinctive due to proximity to C3 sidechain).

H-7: Doublet, ~7.2 ppm.

H-6: Doublet of doublets, ~6.9 ppm.

Side Chain (Ethylamine):

-CH

: Triplet, ~3.0 ppm.

-CH

: Triplet, ~2.9 ppm.

5-Butyl Group (The "Fingerprint"):

Benzylic CH

: Triplet, ~2.6 ppm.

Internal CH

s: Multiplets, ~1.3–1.6 ppm.

Terminal CH

: Triplet, ~0.9 ppm.

Pharmacological Implications (SAR)
The 5-butyl substitution is a probe for the size of the hydrophobic pocket in serotonin receptors

(5-HT

, 5-HT

, 5-HT
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).

Mechanism of Action
Unlike 5-OH or 5-OMe tryptamines, which can form hydrogen bonds with serine or threonine

residues in the receptor binding pocket, 5-Butyltryptamine relies on Van der Waals forces.

5-HT

Affinity: Research on 5-alkyltryptamines indicates that heteroatoms at the 5-position are not
strictly required for high affinity.[2] The 5-butyl group can bind effectively if the receptor
subtype possesses a sufficiently deep hydrophobic cleft [1].

Selectivity: The bulk of the butyl group often reduces affinity for 5-HT

compared to 5-HT

or 5-HT

, potentially reducing sedative side effects associated with 1A agonism.

Signal Transduction Pathway
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Figure 2: Pharmacodynamic interaction showing the reliance on hydrophobic pocket

engagement.
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(Contextual reference for Tryptamine SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-sec-Butyltryptamine - Wikipedia [en.wikipedia.org]

2. N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Serotonin receptor binding affinities of tryptamine analogues - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

5. mdpi.com [mdpi.com]

6. Tryptamine - Wikipedia [en.wikipedia.org]

7. Methylbutyltryptamine - Wikipedia [en.wikipedia.org]

8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A
Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Whitepaper: Structural Characterization and
Synthesis of 5-Butyltryptamine HCl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3033373#what-is-the-structure-of-2-5-butyl-1h-indol-
3-yl-ethanamine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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